molecular formula C18H18N4O2S B3717565 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE

Cat. No.: B3717565
M. Wt: 354.4 g/mol
InChI Key: DQDGDXQICZPJBP-UHFFFAOYSA-N
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Description

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a naphthyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-(1-naphthyl)butanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE is unique due to its combination of a triazine ring, a naphthyl group, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-15(25-18-20-16(23)11(2)21-22-18)17(24)19-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,3H2,1-2H3,(H,19,24)(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDGDXQICZPJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE
Reactant of Route 6
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE

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